
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of three carboxaldehyde groups in this compound enhances its reactivity and potential for functionalization.
准备方法
Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of triethylenetetramine with diethyl oxalate in a methanolic solution, followed by the addition of ethanol to precipitate the cyclic product . Another approach uses triethylenetetramine and dithiooxamide as starting materials, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the concentration of reactants, temperature, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxylic acid.
Reduction: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarbinol.
Substitution: Various N-substituted derivatives depending on the substituent used.
科学研究应用
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in targeted drug delivery systems. The compound can be functionalized to attach therapeutic agents, allowing for targeted delivery to specific tissues or cells.
作用机制
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form highly stable chelates. This property is exploited in various applications, such as imaging and drug delivery, where the compound can be used to transport metal ions to specific targets within the body .
相似化合物的比较
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and radiotherapy.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications but with different coordination properties.
Uniqueness: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde is unique due to the presence of three reactive aldehyde groups, which provide additional sites for functionalization. This allows for the design of more complex and versatile compounds compared to its analogs. The ability to form stable metal complexes while offering multiple functionalization sites makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
289685-84-3 |
|---|---|
分子式 |
C11H20N4O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
1,4,7,10-tetrazacyclododecane-1,4,7-tricarbaldehyde |
InChI |
InChI=1S/C11H20N4O3/c16-9-13-3-1-12-2-4-14(10-17)6-8-15(11-18)7-5-13/h9-12H,1-8H2 |
InChI 键 |
MXMPYKMOMVBEBY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN1)C=O)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


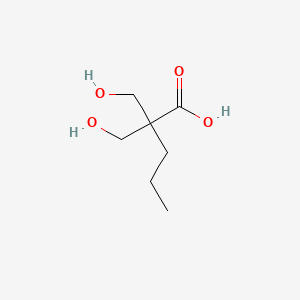
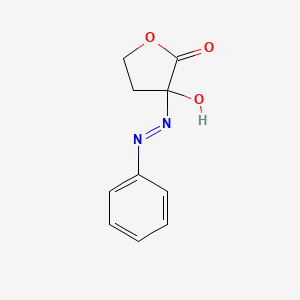
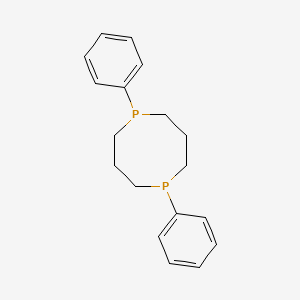
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
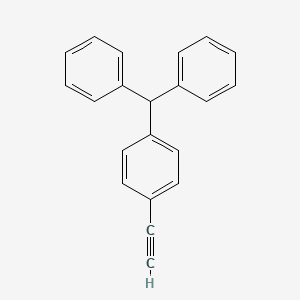

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

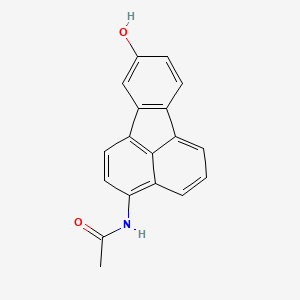
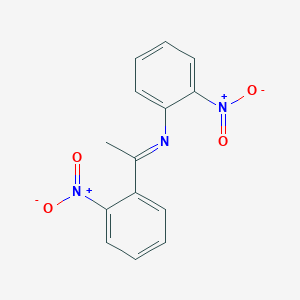
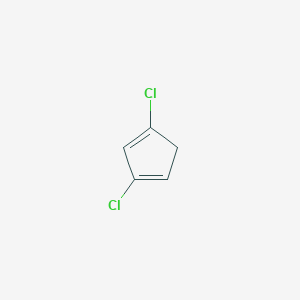
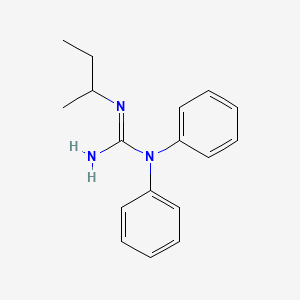
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
